

What are the physicochemical properties of Eugenitin?

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physicochemical Properties of Eugenitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin is a chromone derivative, a type of phenolic compound naturally occurring in cloves (Syzygium aromaticum) and has also been isolated from the fungal species Cylindrocarpon sp. [1][2] As a molecule of interest in natural product chemistry and drug discovery, a thorough understanding of its physicochemical properties is essential for its isolation, characterization, and potential therapeutic application. This guide provides a comprehensive overview of the known physicochemical properties of **Eugenitin**, details generalized experimental protocols for their determination, and visualizes key conceptual workflows relevant to its study.

Physicochemical Data of Eugenitin

The following tables summarize the key physicochemical properties of **Eugenitin**. Data is categorized as either experimentally determined or computationally predicted, providing a clear indication of the confidence level for each value.

Table 1: General and Chemical Properties of Eugenitin



Property	Value	Source(s)	
IUPAC Name	5-hydroxy-7-methoxy-2,6- dimethyl-4H-chromen-4-one	[1][3]	
CAS Number	480-12-6	[1][3][4][5][6][7]	
Chemical Formula	C12H12O4	[1][3][4][5][8]	
Molecular Weight	220.22 g/mol	[3][4][5]	
Monoisotopic Mass	220.0736 Da	[3]	
Mass Composition	C 65.45%; H 5.49%; O 29.06%	[3]	

Table 2: Physicochemical Parameters of Eugenitin

Property	Experimental Value	Predicted Value	Source(s)
Melting Point	160-162 °C	-	[3][4][5][6]
Boiling Point	Not Available	402.2 ± 45.0 °C	[3][5][6][7]
Density	Not Available	1.267 ± 0.06 g/cm ³	[5][6]
Water Solubility	Not Available	0.98 g/L; 233.8 mg/L @ 25 °C	[3][7]
logP (Octanol-Water)	Not Available	2.23 - 2.88	[3][5][7]
pKa (Acidic)	Not Available	6.74 - 8.97	[3][5][6]

Experimental Protocols for Physicochemical Characterization

While specific experimental procedures for determining every physicochemical property of **Eugenitin** are not extensively detailed in the literature, this section outlines standard methodologies widely used for natural products. These protocols provide a foundational framework for researchers aiming to experimentally verify the predicted values.

Determination of Melting Point



The melting point is a crucial indicator of purity.

- Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.
- Methodology:
 - A small, dry sample of purified Eugenitin is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point (around 160 °C).
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Solubility

Solubility data is critical for developing formulations and designing bioassays.

- Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, and a method for quantification (e.g., HPLC-UV).
- Methodology (Shake-Flask Method):
 - An excess amount of Eugenitin is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
 - The vial is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged or filtered to remove undissolved solid.
 - The concentration of Eugenitin in the clear supernatant is quantified using a validated analytical method like HPLC. This concentration represents the equilibrium solubility.



Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

- Apparatus: Separatory funnel, pH meter, analytical balance, temperature-controlled shaker, centrifuge, HPLC-UV.
- Methodology (Shake-Flask Method):
 - Water and n-octanol are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known amount of Eugenitin is dissolved in the n-octanol phase.
 - The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.
 - The mixture is shaken gently for several hours to allow for partitioning equilibrium and then left to stand for the phases to separate completely.
 - The concentration of Eugenitin in both the n-octanol and water phases is determined by HPLC.
 - The logP is calculated as: logP = log10([Eugenitin]octanol / [Eugenitin]water).

Visualizations: Workflows and Interactions

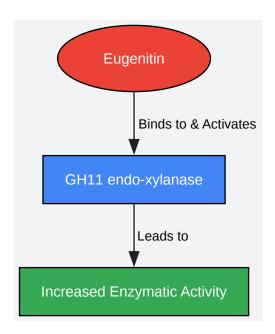
The following diagrams, created using the DOT language, illustrate conceptual workflows and molecular interactions relevant to the study of **Eugenitin**.





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Caption: Generalized workflow for the isolation and characterization of **Eugenitin**.



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Caption: Diagram of **Eugenitin**'s activation of the GH11 endo-xylanase enzyme.

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- To cite this document: BenchChem. [What are the physicochemical properties of Eugenitin?].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230256#what-are-the-physicochemical-properties-of-eugenitin]

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